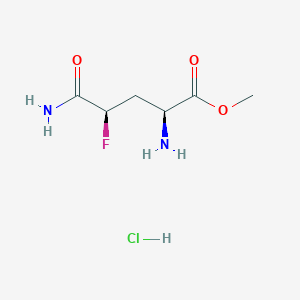

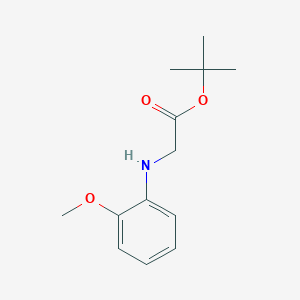

![molecular formula C14H18BClO3 B13514630 1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13514630.png)

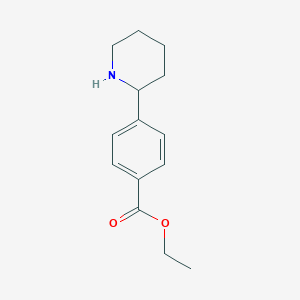

1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetramethylethylene chlorophosphite , is a chemical compound with the empirical formula C6H12ClO2P. It has a molecular weight of 182.59 g/mol. This compound contains a boron atom and a chlorine atom, making it interesting for various applications .

準備方法

Synthetic Routes: Several synthetic routes exist for the preparation of 1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one. One common method involves the reaction of 3-chloroacetophenone with tetramethylethylene chlorophosphite. The reaction proceeds under mild conditions and yields the desired product.

Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves using large-scale reactors and optimizing reaction conditions to achieve high yields. Safety precautions are essential due to the reactivity of some intermediates.

化学反応の分析

1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one participates in various chemical reactions:

Buchwald-Hartwig Cross Coupling Reaction: Used for C-N bond formation.

Heck Reaction: Catalytic coupling of aryl halides with alkenes.

Hiyama Coupling: Silicon-based cross-coupling reaction.

Negishi Coupling: Palladium-catalyzed cross-coupling with organozinc reagents.

Sonogashira Coupling: Alkyne-aryl coupling.

Suzuki-Miyaura Coupling: Cross-coupling of arylboronic acids with aryl halides.

Common reagents include palladium catalysts, ligands, and base. The major products depend on the specific reaction conditions.

科学的研究の応用

1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one finds applications in:

Chemistry: As a reagent for phosphitylation, leading to glycosyl donors and ligands.

Biology: Used in derivatizing lignin samples for P NMR analysis.

Industry: Synthesis of fine chemicals and intermediates.

作用機序

The precise mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.

類似化合物との比較

1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one stands out due to its boron-containing moiety. Similar compounds include 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane and Tert-Butyl (5-Chloro-2-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl)Carbamate .

Remember that safety precautions are crucial when handling any chemical compound

特性

分子式 |

C14H18BClO3 |

|---|---|

分子量 |

280.56 g/mol |

IUPAC名 |

1-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |

InChI |

InChI=1S/C14H18BClO3/c1-9(17)10-6-7-11(12(16)8-10)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 |

InChIキー |

VCQAZRJMOMBQDO-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)C)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

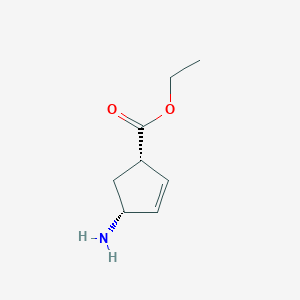

amine dihydrochloride](/img/structure/B13514561.png)

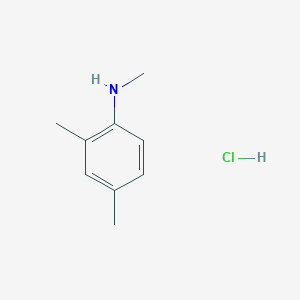

![2-[1-(furan-3-yl)-N-methylformamido]acetic acid](/img/structure/B13514574.png)

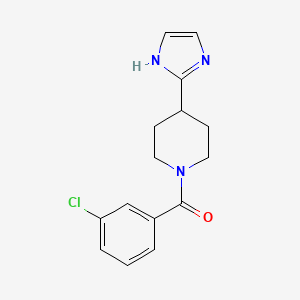

![7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride](/img/structure/B13514595.png)

![2-[3-(2-aminoethyl)-1H-1,2,4-triazol-5-yl]ethan-1-aminetrihydrochloride](/img/structure/B13514615.png)